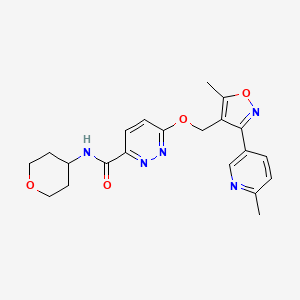
Alogabat
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Alogabat is C21H23N5O4 . Its molecular weight is 409.44 . The exact structure of Alogabat is proprietary information and may not be publicly available.Physical And Chemical Properties Analysis
Alogabat is a solid substance . It has a solubility of 30 mg/mL in DMSO . The compound is stable under normal conditions and can be stored at -20°C for 3 years in powder form, or at 4°C for 2 years .Applications De Recherche Scientifique
Solar Cells : ALD is instrumental in fabricating nanostructured photoelectrodes, surface passivation, surface sensitization, and band-structure engineering of solar cell materials. It is a crucial technology in virtually every sector of photovoltaic technology, including silicon, thin-film, tandem, organic, dye-sensitized, and next-generation solar cells (Niu et al., 2015); (Bakke et al., 2011).
Energy Technology : ALD plays a significant role in controlling material growth, manipulating nanostructures, tuning composition, and producing uniform film coverage in applications like rechargeable secondary batteries, fuel cells, optoelectronics, and more (Meng et al., 2017).
Industrial and Research Applications : ALD is a powerful tool for applications including solar cell devices, high-k transistors, and solid oxide fuel cells (Johnson et al., 2014).
Microbattery Technology : ALD technology significantly improves the surface of miniaturized 3D microbatteries, enhancing their capacity and efficiency (Letiche et al., 2017).
Medical Research : ALDH1, identified using ALD techniques, is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcomes in cancer research (Ginestier et al., 2007).
Educational Applications : Tools like Algodoo are used in integrating STEM disciplines, improving scientific process skills, although they do not significantly affect orientation towards STEM education (Alan et al., 2021).
Spectroscopic Investigations : The optogalvanic technique, involving ALD, is increasingly used in studies of atomic spectra, particularly for elements like aluminum (Subramaniam et al., 1994).
Agroforestry : Research in agroforestry, involving ALD, focuses on competition, complexity, profitability, and sustainability, particularly in managing competition between trees and crops for resources (Sánchez, 1995).
Mécanisme D'action
Alogabat is designed to enhance the function of GABAA α5 receptors . In the most common and severe form of AS, known as “deletion AS”, additional genes are partially lost, including those coding for proteins that are necessary to build the GABAA α5 receptor . Alogabat is designed to help the remaining receptors to perform their function and thus could potentially make up for their reduced number . This may improve various symptoms of AS .
Safety and Hazards
Alogabat is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, such as rinsing the skin or eyes with large amounts of water, moving to fresh air in case of inhalation, and seeking medical attention . It is not classified as a hazardous substance or mixture .
Orientations Futures
Alogabat is currently under investigation in a Phase IIa clinical trial for the treatment of children and adolescents aged 5-17 years with Angelman Syndrome (AS) with Deletion Genotype . The study aims to investigate the pharmacokinetics and safety of Alogabat and to provide proof of its mechanism . The future of Alogabat will depend on the results of these and possibly further clinical trials.
Propriétés
IUPAC Name |
6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-3-4-15(11-22-13)20-17(14(2)30-26-20)12-29-19-6-5-18(24-25-19)21(27)23-16-7-9-28-10-8-16/h3-6,11,16H,7-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCJTHHWMBFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=C2COC3=NN=C(C=C3)C(=O)NC4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230009-48-8 | |
| Record name | Alogabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230009488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALOGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HPA4GK3UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



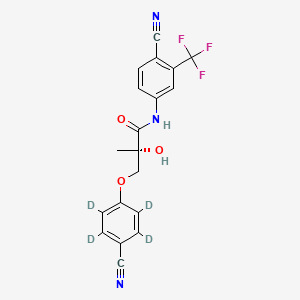
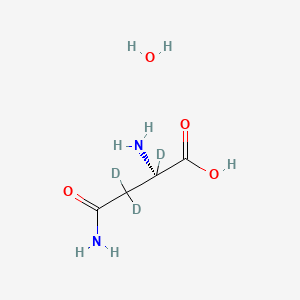
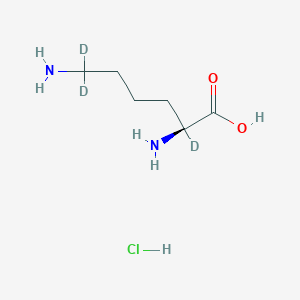
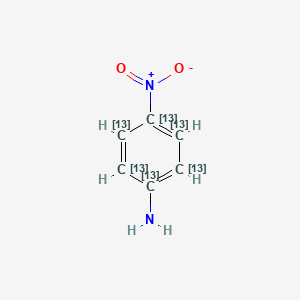
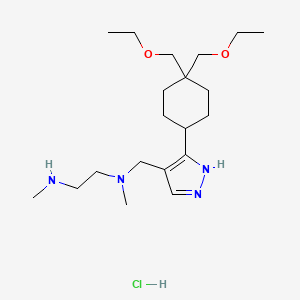
![[9-[(Cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid](/img/structure/B8210030.png)

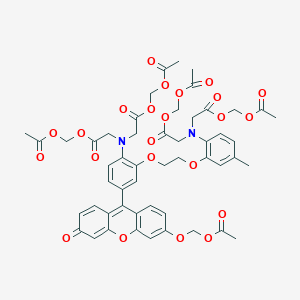
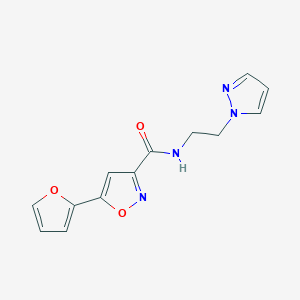
![methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B8210059.png)

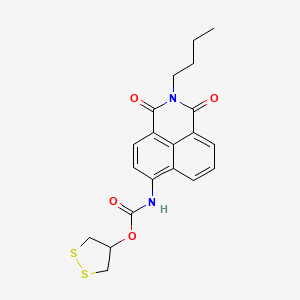
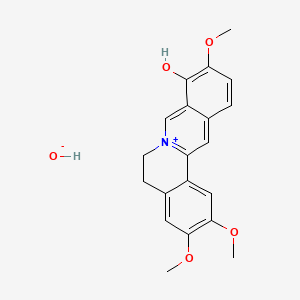
![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)